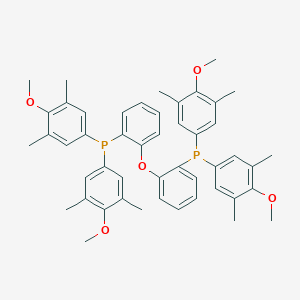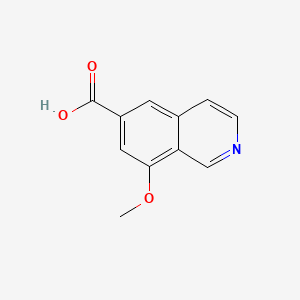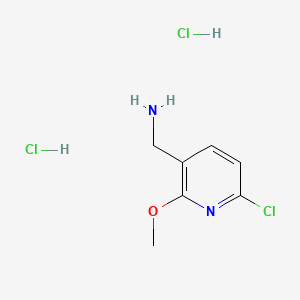
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two phosphine groups attached to an oxybis(2,1-phenylene) backbone, with additional methoxy and dimethylphenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) typically involves the reaction of bis(4-methoxy-3,5-dimethylphenyl)phosphine with an oxybis(2,1-phenylene) derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes that can catalyze various organic reactions.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Medicine: Potential use in drug development, particularly in the design of novel pharmaceuticals that target specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal-ligand complexes facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar coordination properties but different substituents.
Bis(4-methoxyphenyl)phosphine: A simpler phosphine compound with fewer substituents, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Uniqueness
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is unique due to its specific combination of substituents, which impart distinct steric and electronic characteristics. These properties can influence its reactivity, coordination behavior, and overall performance in various applications, making it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylphenoxy]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O5P2/c1-29-21-37(22-30(2)45(29)49-9)54(38-23-31(3)46(50-10)32(4)24-38)43-19-15-13-17-41(43)53-42-18-14-16-20-44(42)55(39-25-33(5)47(51-11)34(6)26-39)40-27-35(7)48(52-12)36(8)28-40/h13-28H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCWUVNSVLWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2OC3=CC=CC=C3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)




![Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8182056.png)




